molecular formula C20H13F4NO3S B2559605 N-[4-(4-fluorobenzenesulfonyl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 339030-34-1

N-[4-(4-fluorobenzenesulfonyl)phenyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2559605
CAS No.: 339030-34-1
M. Wt: 423.38
InChI Key: CJBDMGPXFOWNHT-UHFFFAOYSA-N
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Description

N-[4-(4-fluorobenzenesulfonyl)phenyl]-3-(trifluoromethyl)benzamide is a complex organic compound that features both fluorinated and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-fluorobenzenesulfonyl)phenyl]-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with aniline to form N-(4-fluorobenzenesulfonyl)aniline. This intermediate is then reacted with 3-(trifluoromethyl)benzoyl chloride under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluorobenzenesulfonyl)phenyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can introduce nitro or sulfonic acid groups, while nucleophilic substitution can replace fluorine atoms with other nucleophiles .

Mechanism of Action

The mechanism of action of N-[4-(4-fluorobenzenesulfonyl)phenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The sulfonyl and fluorinated groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This makes the compound a candidate for drug development, particularly in targeting enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-fluorobenzenesulfonyl)phenyl]-3-(trifluoromethyl)benzamide is unique due to the combination of its fluorinated and sulfonyl functional groups. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various applications.

Properties

IUPAC Name

N-[4-(4-fluorophenyl)sulfonylphenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F4NO3S/c21-15-4-8-17(9-5-15)29(27,28)18-10-6-16(7-11-18)25-19(26)13-2-1-3-14(12-13)20(22,23)24/h1-12H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBDMGPXFOWNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F4NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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